5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H8N2O2. It is a member of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings, making it a versatile scaffold for various chemical modifications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2) , which plays a crucial role in cell cycle regulation.
Mode of Action
Based on the structural similarity to pyrazolo[3,4-d]pyrimidine derivatives, it can be hypothesized that it may interact with its target protein (such as cdk2) and inhibit its function .
Biochemical Pathways
If it indeed targets cdk2, it would affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation .
Result of Action
If it acts similarly to other cdk2 inhibitors, it could potentially lead to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methylpyrazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus pentachloride for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused ring system with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as enzyme inhibitors.
Uniqueness
5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 5-position and carboxylic acid at the 2-position make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-11-7(4-6)5-8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJKUNRJYXEACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234526 | |
Record name | 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-72-5 | |
Record name | 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876379-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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